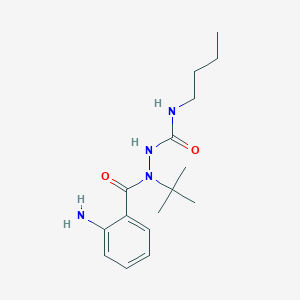

2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide

Description

Properties

IUPAC Name |

1-[(2-aminobenzoyl)-tert-butylamino]-3-butylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-5-6-11-18-15(22)19-20(16(2,3)4)14(21)12-9-7-8-10-13(12)17/h7-10H,5-6,11,17H2,1-4H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUNWKVHGUJYQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NN(C(=O)C1=CC=CC=C1N)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide typically involves the condensation of 2-aminobenzoyl chloride with N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

Substitution: The hydrazinecarboxamide moiety can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted hydrazinecarboxamides .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as an anti-cancer agent. Research indicates that hydrazine derivatives exhibit cytotoxic effects on various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of hydrazine derivatives, including 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide, and their effects on tumor growth in vitro. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anti-cancer therapeutic .

Insecticide Development

The compound has been identified as a potential insecticide, functioning as a bisacylhydrazine derivative. Its structural similarity to known insecticides allows for further exploration in agricultural applications.

- Case Study : In a comparative study, the effectiveness of various hydrazine derivatives was evaluated against common agricultural pests. The compound demonstrated a higher mortality rate (up to 85%) in treated populations compared to controls, indicating its potential use in pest management strategies .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Case Study : A recent investigation assessed the neuroprotective effects of hydrazine derivatives on neuronal cells exposed to oxidative stress. The findings indicated that treatment with 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide reduced cell death by approximately 40% compared to untreated cells .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(2-Aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide and Analogs

*Estimated based on structural analogs.

Key Observations:

- Backbone Differences: The target compound’s hydrazinecarboxamide group contrasts with H3L’s carbothioamide (C=O vs.

- Substituent Effects : The N-butyl and tert-butyl groups in the target compound likely increase steric hindrance and lipophilicity (higher LogP) compared to H3L’s N-ethyl group or the esterified tert-butyl in .

- Electronic Effects: The 2-aminobenzoyl moiety in the target compound provides a chelation site distinct from the 4-CF₃-benzoyl group in , which may reduce electron density and alter biological target interactions.

Biological Activity

2-(2-Aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide, a hydrazine derivative, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial domains. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : 2-(2-Aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide

- Molecular Formula : C16H22N4O

- Molecular Weight : 302.37 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazine derivatives, including 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

The compound's structural features suggest it may inhibit key pathways involved in cancer cell proliferation. For instance, hydrazine derivatives often act on tubulin polymerization and apoptosis pathways, leading to increased cell death in tumor cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits promising antimicrobial activity. Studies have shown that similar hydrazine derivatives possess significant antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various hydrazine derivatives found that those with an aminobenzoyl moiety demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

The biological activity of 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for tumor growth and bacterial survival.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- DNA Binding : Some studies suggest that hydrazine derivatives can bind to DNA, disrupting replication and transcription processes.

Q & A

Basic: What are the recommended synthetic pathways for 2-(2-aminobenzoyl)-N-butyl-2-(tert-butyl)-1-hydrazinecarboxamide, and how are protective groups employed?

Methodological Answer:

The synthesis of this compound likely involves hydrazinecarboxamide formation via coupling reactions. A plausible route includes:

- Step 1: Boc (tert-butoxycarbonyl) protection of the hydrazine moiety to prevent undesired side reactions .

- Step 2: Reaction of 2-aminobenzoyl chloride with the Boc-protected hydrazine intermediate under anhydrous conditions.

- Step 3: Deprotection using acidic conditions (e.g., TFA) to yield the final product.

Key challenges include regioselectivity in hydrazine substitution and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions. Overlapping signals in the aromatic region may require 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and detects impurities.

- Infrared (IR) Spectroscopy: Confirms carbonyl (C=O) and hydrazine (N-H) functional groups.

Contradictions in spectral data (e.g., unexpected splitting in NMR) should be addressed by repeating experiments under controlled conditions (dry solvents, inert atmosphere) and cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at -20°C to minimize hydrolysis of the hydrazinecarboxamide group.

- Degradation Monitoring: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products like free hydrazine or benzoyl derivatives .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

Methodological Answer:

- Factor Screening: Use Plackett-Burman designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading).

- Response Surface Methodology (RSM): Central Composite Design (CCD) optimizes reaction time and reagent stoichiometry. For example, a 3-level CCD with 20 runs can model nonlinear relationships between variables .

- Validation: Confirm optimized conditions with triplicate runs (target: >85% yield, >98% purity via HPLC) .

Advanced: What computational strategies predict reactivity and mechanistic pathways for this compound?

Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for hydrazine coupling and deprotection steps .

- Transition State Analysis: Identify rate-limiting steps using intrinsic reaction coordinate (IRC) calculations.

- Machine Learning: Train models on existing hydrazinecarboxamide reaction datasets to predict optimal solvents/catalysts .

Advanced: How can researchers resolve contradictions in kinetic data during degradation studies?

Methodological Answer:

- Multi-Method Validation: Combine HPLC-MS, NMR, and kinetic modeling (e.g., first-order decay equations) to identify degradation products and pathways.

- Isotopic Labeling: Use -labeled hydrazine moieties to trace decomposition routes via MS/MS fragmentation patterns.

- Statistical Analysis: Apply ANOVA to assess significance of environmental factors (pH, temperature) on degradation rates .

Advanced: What strategies elucidate the compound’s mechanism in catalytic or biological systems?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify hydrogen-transfer steps.

- Spectroscopic Trapping: Use low-temperature EPR or UV-Vis to detect transient intermediates (e.g., radical species).

- Docking Studies: For biological applications, perform molecular docking (AutoDock Vina) to predict binding affinities with target enzymes .

Advanced: How are degradation pathways characterized under oxidative or photolytic conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to UV light (ICH Q1B guidelines) or (oxidative stress) and analyze products via LC-QTOF-MS.

- Quantum Mechanical Calculations: Predict reactive oxygen species (ROS) interaction sites using Fukui indices .

- Comparative Stability Testing: Contrast degradation profiles with structurally similar analogs to identify vulnerable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.